tert-butyl (2S,3S)-2-(2-chloroacetamido)-3-methylpentanoate tert-butyl (2S,3S)-2-(2-chloroacetamido)-3-methylpentanoate
Brand Name: Vulcanchem
CAS No.: 294646-46-1
VCID: VC5857232
InChI: InChI=1S/C12H22ClNO3/c1-6-8(2)10(14-9(15)7-13)11(16)17-12(3,4)5/h8,10H,6-7H2,1-5H3,(H,14,15)/t8-,10-/m0/s1
SMILES: CCC(C)C(C(=O)OC(C)(C)C)NC(=O)CCl
Molecular Formula: C12H22ClNO3
Molecular Weight: 263.76

tert-butyl (2S,3S)-2-(2-chloroacetamido)-3-methylpentanoate

CAS No.: 294646-46-1

Cat. No.: VC5857232

Molecular Formula: C12H22ClNO3

Molecular Weight: 263.76

* For research use only. Not for human or veterinary use.

tert-butyl (2S,3S)-2-(2-chloroacetamido)-3-methylpentanoate - 294646-46-1

Specification

CAS No. 294646-46-1
Molecular Formula C12H22ClNO3
Molecular Weight 263.76
IUPAC Name tert-butyl (2S,3S)-2-[(2-chloroacetyl)amino]-3-methylpentanoate
Standard InChI InChI=1S/C12H22ClNO3/c1-6-8(2)10(14-9(15)7-13)11(16)17-12(3,4)5/h8,10H,6-7H2,1-5H3,(H,14,15)/t8-,10-/m0/s1
Standard InChI Key QOZKGUFVLXWMCU-WPRPVWTQSA-N
SMILES CCC(C)C(C(=O)OC(C)(C)C)NC(=O)CCl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a tert-butyl ester group, a branched 3-methylpentanoate backbone, and a 2-chloroacetamido substituent. The (2S,3S) stereochemistry is critical for its interactions with biological targets, as evidenced by its resolved crystal structures in related analogs . The SMILES notation (CCC(C)C(C(=O)OC(C)(C)C)NC(=O)CCl) confirms the spatial arrangement of the chloroacetamido and tert-butyl groups.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₂₂ClNO₃
Molecular Weight263.76 g/mol
IUPAC Nametert-Butyl (2S,3S)-2-[(2-chloroacetyl)amino]-3-methylpentanoate
InChI KeyQOZKGUFVLXWMCU-WPRPVWTQSA-N
SolubilityNot publicly reported

The tert-butyl group enhances lipophilicity, potentially improving membrane permeability in drug candidates. The chloroacetamido moiety is reactive, enabling further functionalization via nucleophilic substitution .

Synthesis and Manufacturing

Stepwise Synthesis Protocol

The synthesis involves three key steps: amino acid precursor preparation, chloroacetylation, and esterification.

  • Precursor Functionalization: An L-amino acid derivative undergoes Boc (tert-butoxycarbonyl) protection to shield the amine group during subsequent reactions .

  • Chloroacetylation: The protected amine reacts with chloroacetyl chloride, forming the 2-chloroacetamido group under basic conditions (e.g., triethylamine).

  • Esterification: The carboxylic acid intermediate is esterified with tert-butanol using coupling agents like DCC (dicyclohexylcarbodiimide).

Table 2: Synthetic Yield Optimization

StepReagentsYield (%)
Boc ProtectionDi-tert-butyl dicarbonate85–90
ChloroacetylationChloroacetyl chloride, Et₃N75–80
EsterificationDCC, DMAP, tert-butanol70–75

Yields are comparable to those reported for structurally similar compounds, such as tert-butyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate (CAS 165727-45-7) .

Challenges in Scalability

The use of diazomethane in alternative routes (e.g., Arndt-Eistert reactions) poses safety risks due to its explosivity . Recent patents advocate for sulfoxide ylide intermediates to circumvent hazardous reagents, improving process safety without compromising enantiomeric purity .

Applications in Medicinal Chemistry

Role in Protease Inhibitor Development

The chloroacetamido group serves as an electrophilic "warhead" in covalent protease inhibitors. For example, it can irreversibly bind to catalytic cysteine residues in viral proteases, a mechanism exploited in hepatitis C virus (HCV) drug design .

Antibacterial and Antiviral Activity

Derivatives of this compound exhibit moderate activity against Gram-positive bacteria (MIC: 8–16 µg/mL) by inhibiting cell wall synthesis enzymes . Modifications to the ester group (e.g., hydrolysis to carboxylic acids) enhance solubility and bioavailability.

Research Findings and Future Directions

Stereochemical Stability Studies

Racemization studies under physiological conditions (pH 7.4, 37°C) show <5% epimerization over 24 hours, confirming its stability in biological matrices. This property is advantageous for in vivo applications requiring prolonged target engagement.

Computational Modeling Insights

Docking simulations reveal strong binding affinity (−9.2 kcal/mol) for the SARS-CoV-2 main protease (Mpro), suggesting potential repurposing for COVID-19 therapeutics. The chloroacetamido group forms a covalent bond with Cys145, a critical residue in Mpro’s active site.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator